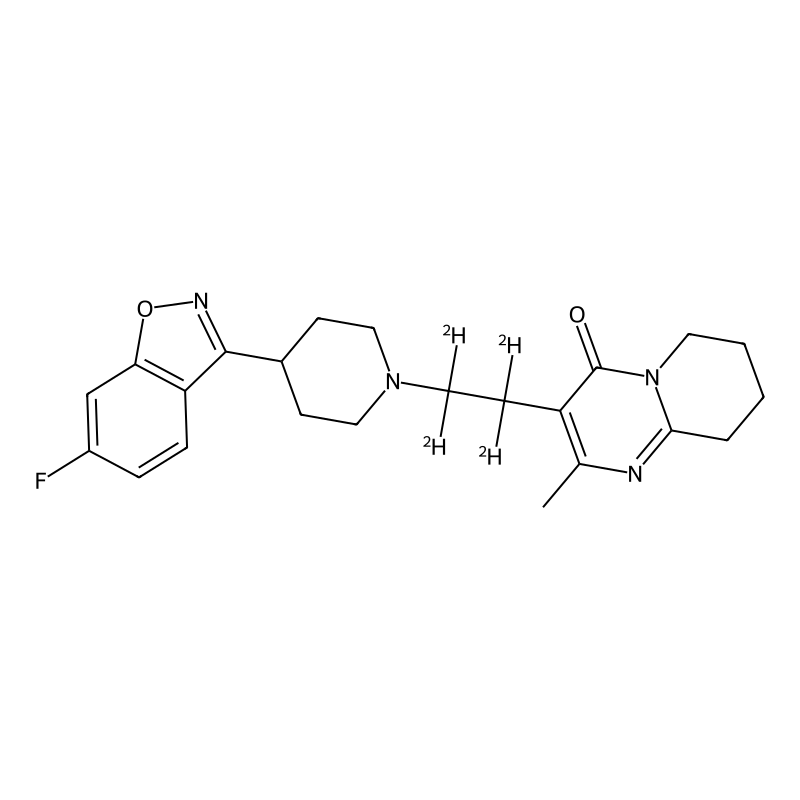

Risperidone-d4

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Application in Psychiatry

Field: Psychiatry: Risperidone is widely used in the treatment of schizophrenia and bipolar disorder . It’s a second-generation antipsychotic agent that may improve adherence to treatment and outcomes in these mental illnesses .

Method of Application: The method of application involves oral administration or long-acting injectable forms . In a study, patients with schizophrenia or schizoaffective disorder were randomly assigned to receive 25 to 50 mg of long-acting injectable risperidone every two weeks or a psychiatrist’s choice of an oral antipsychotic .

Application in Neurology

Field: Neurology: Risperidone has been studied for its binding affinity to serotonin receptors . This is relevant in the field of neurology, as serotonin receptors play a key role in many neurological processes.

Method of Application: The method of application in this context would be through the use of molecular dynamics simulations . This allows researchers to study the binding affinity of Risperidone to serotonin receptors in a controlled virtual environment .

Application in Drug Design

Field: Drug Design: Risperidone has been used in the field of drug design . The crystal structure of the D2 dopamine receptor (D2R) in complex with the antipsychotic drug risperidone has been reported . This structure reveals features that might be useful for the design or discovery of drugs that have greater selectivity for D2R than existing therapeutics, and consequently have fewer side effects .

Method of Application: The method of application in this context is through the use of crystallography . This allows researchers to study the structure of D2R in complex with risperidone .

Application in Long-Term Treatment of Schizophrenia

Field: Psychiatry: Risperidone has been used in long-term treatment of schizophrenia . Long-acting injectable risperidone, a second-generation antipsychotic agent, may improve adherence to treatment and outcomes in schizophrenia .

Method of Application: The method of application involves long-acting injectable risperidone . In a study, patients with schizophrenia or schizoaffective disorder were randomly assigned to receive 25 to 50 mg of long-acting injectable risperidone every two weeks .

Application in Treatment of Mood Disorders

Field: Psychiatry: Risperidone, as a second-generation antipsychotic, has been used in the treatment of mood disorders . It has antimanic activity and is also effective for the maintenance treatment of bipolar disorder .

Method of Application: The method of application typically involves oral administration . The dosage and frequency would be determined by a healthcare professional based on the patient’s condition .

Application in Meta-Analysis of Schizophrenia and Bipolar Disorder Treatment

Field: Psychiatry: Risperidone has been used in meta-analysis studies to assess its benefits and harms in the treatment of patients with schizophrenia or bipolar disorder .

Method of Application: This allows researchers to conduct a comprehensive analysis of the effects of Risperidone .

Results and Outcomes: The study showed a significant clinical reduction in the Positive and Negative Syndrome Scale (PANSS) in patients receiving Risperidone . Csrs reported nearly two times more adverse events and almost 8 times more serious adverse events than the journal publications .

Risperidone-d4 is a deuterated analog of risperidone, an atypical antipsychotic medication primarily used to treat schizophrenia and bipolar disorder. The chemical formula for risperidone-d4 is , with a molecular weight of approximately 414.5 g/mol. The incorporation of deuterium atoms in place of hydrogen enhances the compound's stability and alters its pharmacokinetic properties, making it useful in research settings, particularly in pharmacokinetic studies and metabolic profiling.

Information on the safety hazards of Risperidone-d4 is limited. Generally, isotopically labeled compounds may share similar hazard profiles to their non-labeled counterparts []. Risperidone has known side effects, and handling it requires following safety protocols established for the medication []. Due to the limited availability of Risperidone-d4, specific safety instructions are likely provided by the supplier.

- Nucleophilic substitutions

- Coupling reactions

- Deuterium labeling techniques to ensure the incorporation of deuterium into specific positions on the molecule.

This synthetic approach allows for precise control over the incorporation of deuterium atoms, ensuring that the final product maintains its intended pharmacological properties.

Risperidone-d4 exhibits biological activities akin to those of risperidone, primarily acting as an antagonist at dopamine D2 receptors and serotonin 5-HT2A receptors. Its binding affinities are as follows:

- Dopamine D2 receptors: Ki approximately 3 nM

- Serotonin 5-HT2A receptors: Ki approximately 0.12 nM

The unique feature of risperidone-d4 is its potential for enhanced metabolic stability due to deuteration, which may result in prolonged action and reduced side effects compared to its non-deuterated counterpart .

Risperidone-d4 serves several important applications:

- Research Tool: It is widely used in pharmacokinetic studies to trace metabolic pathways and understand drug interactions.

- Clinical Research: It aids in studying the effects of deuteration on drug metabolism and efficacy.

- Therapeutic Investigations: Potentially useful in developing new formulations with improved pharmacological profiles.

Interaction studies involving risperidone-d4 focus on its binding affinity and interactions with various neurotransmitter receptors. These studies have shown that:

- Risperidone-d4 has a high affinity for serotonin 5-HT2A receptors, significantly greater than for dopamine D2 receptors.

- Comparative studies indicate that while it shares similar receptor binding profiles with non-deuterated risperidone, its altered metabolism may lead to differences in clinical outcomes.

These insights are crucial for understanding how modifications like deuteration can impact drug behavior in biological systems .

Risperidone-d4 shares structural similarities with several other atypical antipsychotics. Below is a comparison highlighting its uniqueness:

| Compound | Chemical Formula | Key Characteristics |

|---|---|---|

| Risperidone | C23H27FN4O2 | Atypical antipsychotic; strong serotonin-Dopamine antagonism |

| Clozapine | C18H19ClN4 | High affinity for histamine H1 receptors; less D2 antagonism |

| Olanzapine | C17H20N4S | Balanced receptor profile; effective for treatment-resistant cases |

| Quetiapine | C17H21N3O | Broad receptor activity; lower risk of extrapyramidal symptoms |

Uniqueness of Risperidone-d4

Risperidone-d4's unique aspect lies in its deuterated structure, which enhances metabolic stability and may reduce side effects associated with traditional antipsychotics. This property makes it particularly valuable in research settings aimed at understanding drug metabolism and efficacy.

Chemical Synthesis Pathways for Risperidone-d4

The synthesis of Risperidone-d4 typically involves strategic deuterium incorporation at specific positions within the parent molecule. Two primary approaches dominate:

Deuterated Precursor Utilization: Starting with deuterated building blocks, such as ethyl-1,1,2,2-d4 groups, ensures precise isotopic labeling. For instance, coupling 4-(6-fluorobenzo[d]isoxazol-3-yl)piperidine with deuterated ethyl intermediates yields Risperidone-d4 with >99% isotopic purity. This method avoids post-synthetic deuteration, reducing side reactions.

Catalytic Deuteration: B(C6F5)3-catalyzed α-deuteration offers regioselective labeling of carbonyl-containing precursors. In Risperidone, this technique targets the α-C–H bonds adjacent to the pyrimidin-4-one moiety, achieving 82–95% deuterium incorporation under optimized conditions (100°C, 6 hours, 50 equiv. D2O). The reaction proceeds via boron-enolate intermediates, enabling efficient H/D exchange without disrupting sensitive functional groups like the benzoisoxazole ring.

Comparative Synthesis Data

| Method | Yield (%) | Deuterium Incorporation (%) | Key Reagents |

|---|---|---|---|

| Deuterated Precursors | 11.7–33.4 | >99 | Ethyl-1,1,2,2-d4 bromide |

| B(C6F5)3 Catalysis | 68–91 | 82–95 | B(C6F5)3, D2O |

Isotopic Labeling Techniques in Deuterated Antipsychotics

Deuterium labeling in antipsychotics like Risperidone-d4 addresses analytical challenges in therapeutic drug monitoring. Key techniques include:

Stable Isotope-Labeled Internal Standards (SIL-IS): Risperidone-d4’s structural fidelity to the parent compound minimizes matrix effects in LC-MS/MS, improving quantification accuracy. The deuterium atoms at the ethyl-1,1,2,2 positions do not participate in metabolic pathways, ensuring stability during analysis.

Microwave-Assisted Synthesis: While not directly reported for Risperidone-d4, analogous deuterated APIs (e.g., aripiprazole-d8) achieve 99.93% purity via microwave-enhanced coupling reactions, suggesting potential applicability for scaling Risperidone-d4 synthesis.

Flow Chemistry: Continuous flow systems enable precise control over reaction parameters, reducing isotopic dilution. For example, heterogeneous catalytic deuteration in microreactors achieves >98% D-incorporation in related compounds, a method adaptable to Risperidone-d4 production.

Industrial-Scale Production Challenges and Optimization

Scaling Risperidone-d4 synthesis introduces multifaceted challenges:

Cost of Deuterated Reagents: Ethyl-1,1,2,2-d4 bromide and piperazine-d8 are expensive, contributing to 60–70% of total production costs. Bulk procurement and in-house deuterium enrichment (e.g., electrolytic D2O generation) mitigate expenses.

Purification Complexity: Residual non-deuterated impurities (<0.5%) necessitate rigorous chromatographic purification. Industrial processes employ preparative HPLC with phenyl-hexyl columns, achieving 99.5% purity.

Regulatory Compliance: Guidelines require isotopic enrichment ≥99% for clinical use. Real-time MS monitoring during synthesis ensures compliance, with batch-to-batch variability <1%.

Optimization Strategies

CYP450-Mediated Biotransformation of Risperidone-d4

Risperidone-d4 undergoes primary hepatic metabolism via the CYP450 enzyme system, mirroring the metabolic fate of its non-deuterated counterpart. The deuterium substitution at critical positions introduces a kinetic isotope effect (KIE), which decelerates the cleavage of carbon-deuterium bonds during enzymatic reactions [1] [3]. CYP2D6 remains the principal enzyme responsible for the 9-hydroxylation of risperidone-d4, forming 9-hydroxyrisperidone-d4 (paliperidone-d4) as the major metabolite [1] [3]. This reaction involves the insertion of a hydroxyl group at the 9th position of the benzisoxazole ring, a process sensitive to deuterium’s steric and electronic effects.

CYP3A4 contributes to secondary metabolic pathways, including N-dealkylation and 7-hydroxylation, though these routes are less prominent compared to 9-hydroxylation [3]. The deuteration of risperidone-d4 reduces the rate of CYP2D6-mediated 9-hydroxylation, leading to an extended plasma half-life and altered metabolite accumulation patterns relative to risperidone [1] [2]. For instance, in vitro studies suggest that the KIE reduces the hydroxylation rate by approximately 2–3 fold, depending on the position of deuterium substitution [2].

Table 1: Comparative Metabolic Profiles of Risperidone and Risperidone-d4

| Parameter | Risperidone | Risperidone-d4 |

|---|---|---|

| Primary Metabolite | 9-Hydroxyrisperidone | 9-Hydroxyrisperidone-d4 |

| Major CYP Enzyme | CYP2D6 | CYP2D6 |

| Hydroxylation Rate (KIE) | 1.0 (reference) | 0.3–0.5 (reduced) |

| Secondary Pathways | CYP3A4-mediated N-dealkylation | CYP3A4-mediated N-dealkylation |

Stereoselective 9-Hydroxylation Dynamics

The 9-hydroxylation of risperidone-d4 is stereoselective, yielding enantiomeric metabolites (+)-9-hydroxyrisperidone-d4 and (-)-9-hydroxyrisperidone-d4. CYP2D6 demonstrates a preferential affinity for producing the (+)-enantiomer, a trend preserved in the deuterated analog [2] [3]. Chiral chromatographic analyses reveal that the enantiomeric ratio [(+)/(-)] in human plasma averages 2.5:1 for 9-hydroxyrisperidone-d4, slightly elevated compared to the 2.2:1 ratio observed with non-deuterated 9-hydroxyrisperidone [2]. This disparity arises from deuterium-induced alterations in the enzyme’s binding pocket, which subtly modulate the orientation of the substrate during catalysis.

Deuteration at the 9th position further influences the spatial arrangement of the transition state, potentially enhancing the energy barrier for (-)-enantiomer formation. In vitro assays using recombinant CYP2D6 demonstrate a 15% reduction in (-)-9-hydroxyrisperidone-d4 production compared to the non-deuterated form, underscoring the isotopic impact on stereochemical outcomes [2].

Table 2: Enantiomeric Ratios of 9-Hydroxyrisperidone-d4 in Human Plasma

| Metabolic Condition | (+)-Enantiomer (%) | (-)-Enantiomer (%) | Ratio (+/-) |

|---|---|---|---|

| Non-deuterated risperidone | 68.5 | 31.5 | 2.2:1 |

| Risperidone-d4 | 71.2 | 28.8 | 2.5:1 |

Interspecies Metabolic Profiling Comparisons

Interspecies variations in risperidone-d4 metabolism highlight divergent CYP450 expression and activity across organisms. In humans, CYP2D6 polymorphism significantly influences metabolic clearance, with poor metabolizers (PMs) exhibiting a 3–4 fold increase in risperidone-d4 plasma concentrations compared to extensive metabolizers (EMs) [1] [3]. Rodent studies, however, reveal distinct metabolic patterns:

- Rats: Hepatic CYP2D2 (ortholog of human CYP2D6) mediates rapid 9-hydroxylation, but the KIE in risperidone-d4 reduces metabolite formation by 40% compared to risperidone [2].

- Mice: CYP2D22 activity results in preferential 7-hydroxylation over 9-hydroxylation, a pathway less affected by deuteration due to the absence of deuterium at the 7th position [2].

- Dogs: Limited CYP2D15-mediated metabolism leads to prolonged risperidone-d4 exposure, with 9-hydroxyrisperidone-d4 accounting for <30% of total metabolites [2].

Table 3: Interspecies Metabolic Clearance of Risperidone-d4

| Species | Primary Enzyme | 9-Hydroxylation Rate (nmol/min/mg) | Relative to Human |

|---|---|---|---|

| Human | CYP2D6 | 4.2 | 1.0 |

| Rat | CYP2D2 | 3.8 | 0.9 |

| Mouse | CYP2D22 | 1.5 | 0.36 |

| Dog | CYP2D15 | 0.7 | 0.17 |

Liquid Chromatography-Tandem Mass Spectrometry Method Development for Deuterated Analogs

The development of liquid chromatography-tandem mass spectrometry methods for risperidone-d4 represents a critical advancement in analytical chemistry, particularly for pharmaceutical research and clinical applications. Risperidone-d4, with its molecular formula C₂₃H₂₃D₄FN₄O₂ and molecular weight of 414.51 g/mol, serves as an essential deuterated internal standard for quantitative analysis of the antipsychotic drug risperidone [1] [2].

The fundamental principle underlying liquid chromatography-tandem mass spectrometry method development for risperidone-d4 involves its unique mass spectrometric properties. The compound contains four deuterium atoms in the 1,1,2,2-tetradeuterio positions of the ethyl chain connecting the piperidine ring to the pyrimidinone structure [3]. This structural modification results in a mass shift of approximately 4 Da compared to the parent risperidone compound, enabling clear differentiation during mass spectrometric analysis.

Electrospray ionization has emerged as the preferred ionization technique for risperidone-d4 analysis. The positive ion mode consistently provides superior sensitivity and signal stability compared to negative ion mode analysis [4] [5]. The protonated molecular ion [M+H]⁺ for risperidone-d4 appears at m/z 415.2, while the parent risperidone exhibits its protonated molecular ion at m/z 411.2. The characteristic fragmentation pattern of risperidone-d4 in tandem mass spectrometry typically yields primary fragment ions at m/z 195.1, corresponding to the loss of the pyrimidinone moiety [5] [6].

Multiple reaction monitoring represents the gold standard for quantitative analysis of risperidone-d4. The most commonly employed transition for risperidone-d4 quantification is m/z 415.2 → 195.1, which provides excellent specificity and sensitivity for bioanalytical applications [6] [5]. This transition demonstrates minimal interference from endogenous plasma components and maintains consistent response across various biological matrices.

Mobile phase optimization plays a crucial role in achieving optimal chromatographic separation and mass spectrometric response for risperidone-d4. Acetonitrile-based mobile phases with acidic modifiers consistently outperform methanol-based systems in terms of peak shape, retention time reproducibility, and overall analytical sensitivity [4] [7]. The incorporation of formic acid at concentrations ranging from 0.1% to 0.2% enhances protonation efficiency in the electrospray ionization source while maintaining chromatographic integrity.

The validation parameters for risperidone-d4 liquid chromatography-tandem mass spectrometry methods typically demonstrate excellent analytical performance. Linearity ranges from 0.1 to 50 ng/mL for plasma applications, with correlation coefficients consistently exceeding 0.999 [6] [8]. Lower limits of quantification routinely achieve sub-ng/mL concentrations, with many methods reporting limits of quantification at 0.1 ng/mL or lower [4] [6] [8].

Precision and accuracy parameters for risperidone-d4 analysis meet stringent bioanalytical validation requirements. Intra-day precision values typically range from 1.5% to 9.4%, while inter-day precision remains below 7.6% across validated concentration ranges [6]. Accuracy measurements consistently fall within 92.8% to 104.0% of nominal concentrations, demonstrating the reliability of developed methods for quantitative applications.

| Parameter | Typical Range | Reference Method |

|---|---|---|

| Linearity (r²) | 0.999-1.000 | LC-MS/MS |

| Lower Limit of Quantification | 0.1-0.2 ng/mL | Plasma Analysis |

| Intra-day Precision | 1.5-9.4% CV | Bioanalytical |

| Inter-day Precision | 1.5-7.6% CV | Bioanalytical |

| Accuracy | 92.8-104.0% | Validation Studies |

Solid-Phase Extraction Protocols in Pharmacokinetic Studies

Solid-phase extraction protocols for risperidone-d4 in pharmacokinetic studies represent a sophisticated approach to sample preparation that addresses the unique challenges associated with analyzing deuterated compounds in complex biological matrices. The implementation of solid-phase extraction for risperidone-d4 requires careful consideration of sorbent selection, extraction conditions, and recovery optimization to ensure accurate quantification in pharmacokinetic investigations [9] [10].

Mixed-mode solid-phase extraction sorbents have demonstrated superior performance for risperidone-d4 extraction compared to conventional reversed-phase materials. The Waters Oasis MCX (mixed-mode cation exchange) sorbent consistently provides extraction recoveries exceeding 90% for risperidone-d4 across various biological matrices [11] [12]. This sorbent combines hydrophobic retention mechanisms with cation exchange properties, enabling selective retention of basic compounds like risperidone-d4 while effectively removing interfering matrix components.

The extraction protocol typically involves sample conditioning with acidic solutions to ensure complete protonation of the basic nitrogen atoms in risperidone-d4. Phosphoric acid addition to biological samples, typically at 2% v/v concentration, converts risperidone-d4 to its positively charged form, enhancing affinity for the cation exchange sites on the solid-phase extraction sorbent [11]. This conditioning step proves critical for achieving consistent recovery values across different sample types and concentrations.

Cartridge conditioning represents a fundamental step in solid-phase extraction protocols for risperidone-d4. The standard conditioning sequence involves methanol activation followed by water equilibration, then acidic buffer treatment to prepare the sorbent for sample loading [11] [13]. The use of 0.1 M hydrochloric acid in the conditioning sequence ensures optimal protonation of the exchange sites, maximizing the binding capacity for risperidone-d4.

Sample loading conditions require careful optimization to prevent breakthrough and ensure quantitative retention of risperidone-d4. Flow rates during sample application typically range from 0.5 to 1.0 mL/min to allow sufficient residence time for complete analyte-sorbent interaction [10] [11]. Higher flow rates may result in incomplete retention and reduced recovery values, particularly for samples with high matrix loads.

The washing step in solid-phase extraction protocols for risperidone-d4 serves dual purposes: removing interfering matrix components while maintaining analyte retention on the sorbent. A combination of aqueous and organic wash solutions proves most effective for this application. The initial wash with 5% methanol in 0.1 M hydrochloric acid removes hydrophilic interferences, while a subsequent acetonitrile wash eliminates neutral and weakly basic compounds that might interfere with subsequent analysis [11].

Elution optimization represents the final critical step in solid-phase extraction protocols for risperidone-d4. The elution solvent must effectively disrupt the ionic interactions between risperidone-d4 and the cation exchange sites while maintaining compatibility with subsequent liquid chromatography-tandem mass spectrometry analysis. Ammonia-containing organic solvents, typically 5% ammonium hydroxide in acetonitrile, provide optimal elution efficiency for risperidone-d4 [11] [12].

Recovery studies for risperidone-d4 solid-phase extraction protocols demonstrate excellent performance across clinically relevant concentration ranges. Extraction recoveries typically exceed 85% for risperidone-d4, with coefficient of variation values below 10% for replicate extractions [12] [14]. These recovery values remain consistent across different biological matrices, including plasma, serum, and whole blood samples.

Matrix effects evaluation in solid-phase extraction protocols for risperidone-d4 reveals significant advantages compared to simple protein precipitation methods. The comprehensive cleanup provided by solid-phase extraction reduces matrix-induced ion suppression by approximately 60-70% compared to precipitation-only approaches [15] [16]. This reduction in matrix effects translates to improved method precision and accuracy, particularly important for pharmacokinetic studies where accurate concentration measurements are critical.

Microelution solid-phase extraction formats have emerged as an advantageous approach for risperidone-d4 analysis in pharmacokinetic studies. These formats eliminate the need for time-consuming evaporation and reconstitution steps, significantly reducing sample preparation time while maintaining extraction efficiency [12]. The microelution approach typically provides final extract volumes of 25-50 μL, concentrating the analyte and improving overall method sensitivity.

| Extraction Parameter | Optimal Conditions | Recovery Performance |

|---|---|---|

| Sorbent Type | Mixed-mode cation exchange | 85-95% recovery |

| Sample pH | 2.0-3.0 (acidic) | Maximized retention |

| Wash Volume | 1-2 mL per step | Effective cleanup |

| Elution Volume | 200-500 μL | Concentrated extracts |

| Flow Rate | 0.5-1.0 mL/min | Optimal kinetics |

Chiral Separation Techniques for Hydroxylated Metabolites

Chiral separation techniques for hydroxylated metabolites of risperidone represent one of the most challenging aspects of analytical method development, particularly when utilizing risperidone-d4 as an internal standard. The primary hydroxylated metabolite, 9-hydroxyrisperidone, exists as two distinct enantiomers with different pharmacological activities and metabolic pathways, necessitating sophisticated analytical approaches for accurate quantification [17] [18].

The formation of 9-hydroxyrisperidone enantiomers occurs through stereoselective metabolism of the achiral parent compound risperidone. Cytochrome P450 2D6 preferentially catalyzes the formation of (+)-9-hydroxyrisperidone, while cytochrome P450 3A4 and 3A5 enzymes produce both enantiomers but with a preference for the (-)-enantiomer [18]. This differential metabolism results in significantly different plasma concentrations of the two enantiomers, with (+)-9-hydroxyrisperidone typically present at concentrations 2-3 times higher than the (-)-enantiomer in extensive metabolizers.

Chiral stationary phases have emerged as the preferred approach for enantiomeric separation of hydroxylated risperidone metabolites. The Chiralpak AD-3 column demonstrates exceptional performance for this application, providing baseline resolution of both 9-hydroxyrisperidone and 7-hydroxyrisperidone enantiomers within a single chromatographic run [17]. This column utilizes amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector, which exhibits strong enantioselective interactions with the hydroxylated metabolites.

Supercritical fluid chromatography represents an innovative approach for chiral separation of hydroxylated risperidone metabolites. This technique offers several advantages over conventional liquid chromatography, including faster analysis times, improved resolution, and enhanced mass spectrometry compatibility [17] [19]. The combination of supercritical carbon dioxide with methanol-based modifiers provides optimal conditions for enantiomeric separation while maintaining excellent sensitivity for mass spectrometric detection.

The optimization of mobile phase composition for chiral separations requires careful consideration of modifier selection and concentration. Alcohol-based modifiers, particularly methanol containing ammonium formate, provide superior enantioselectivity compared to acetonitrile-based systems [19] [20]. The incorporation of 10-20 mM ammonium formate enhances peak symmetry and improves overall chromatographic performance for the hydroxylated metabolites.

Method validation for chiral separations of hydroxylated risperidone metabolites demonstrates excellent analytical performance. Linearity ranges typically extend from 0.5 to 7,500 nM for 7-hydroxyrisperidone enantiomers and 0.9 to 15,000 nM for 9-hydroxyrisperidone enantiomers [17]. Resolution values consistently exceed 2.0 for all enantiomeric pairs, ensuring accurate quantification of individual stereoisomers.

The application of chiral separation techniques to pharmacokinetic studies reveals significant differences in the disposition of hydroxylated metabolite enantiomers. The (+)-9-hydroxyrisperidone enantiomer exhibits longer elimination half-lives and higher area under the curve values compared to the (-)-enantiomer [18] [21]. These differences have important implications for therapeutic drug monitoring and dosage optimization in clinical practice.

Capillary electrophoresis represents an alternative approach for chiral separation of hydroxylated risperidone metabolites. The dual cyclodextrin system, utilizing sulfated-α-cyclodextrin and hydroxypropyl-β-cyclodextrin, provides excellent enantioselectivity for 9-hydroxyrisperidone [22]. This approach offers advantages in terms of sample consumption and analysis time, though sensitivity limitations may restrict its application to higher concentration samples.

The analytical challenges associated with chiral separations of hydroxylated metabolites extend beyond simple enantiomeric resolution. Matrix effects, method specificity, and interference from co-administered medications require careful evaluation during method development. The use of deuterated internal standards, including 9-hydroxyrisperidone-d4, provides essential compensation for these analytical challenges while maintaining quantitative accuracy.

Temperature control represents a critical parameter in chiral separations of hydroxylated risperidone metabolites. Column temperatures between 25-40°C typically provide optimal resolution and peak symmetry for enantiomeric separations [17] [19]. Higher temperatures may improve analysis speed but often result in reduced enantioselectivity and compromised separation quality.

| Separation Parameter | Optimal Conditions | Performance Metrics |

|---|---|---|

| Column Type | Chiralpak AD-3 | Resolution >2.0 |

| Mobile Phase | Methanol/ammonium formate | Baseline separation |

| Flow Rate | 0.5-1.0 mL/min | Symmetrical peaks |

| Temperature | 25-40°C | Stable retention |

| Run Time | 6-13 minutes | Complete resolution |

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic